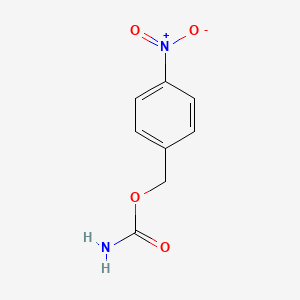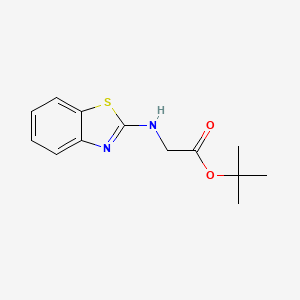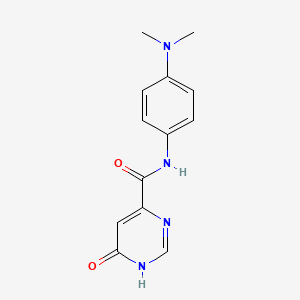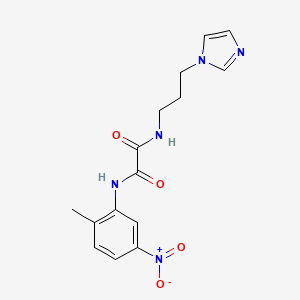![molecular formula C17H18N4O3S B2372446 N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)pyridine-3-sulfonamide CAS No. 1795301-04-0](/img/structure/B2372446.png)
N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)pyridine-3-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of such compounds often involves the use of heterocyclic scaffolds, which are of great importance in the development of new drugs . The pyrrolidine ring, a five-membered nitrogen heterocycle, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .Molecular Structure Analysis
The molecular structure of this compound is complex, with a benzo[d]oxazol-2-yl group attached to a pyrrolidin-2-yl group, which is further attached to a pyridine-3-sulfonamide group.Physical And Chemical Properties Analysis
This compound is likely to be a solid at room temperature . More specific physical and chemical properties are not mentioned in the sources.Aplicaciones Científicas De Investigación
Antimicrobial Activity
Benzoxazole derivatives have been investigated for their antimicrobial properties. In a study by Kakkar et al., several benzoxazole analogues were synthesized and evaluated for in vitro antibacterial and antifungal activities . Notably, compounds 1, 10, 13, 16, 19, 20, and 24 exhibited significant antimicrobial activity against various bacterial strains, including Gram-positive and Gram-negative bacteria, as well as fungal strains.
Antioxidant Properties
While not explicitly studied for this compound, benzoxazole derivatives, in general, have been explored for their antioxidant activity. Antioxidants play a crucial role in protecting cells from oxidative damage, which is associated with various diseases, including cancer and cardiovascular disorders .
G-Protein-Coupled Receptor Kinase (GRK) Modulation
Recent research has focused on benzoxazole derivatives as potential modulators of GRK-2 and GRK-5, which are therapeutic targets for cardiovascular diseases. These compounds may influence GRK activity and downstream signaling pathways .
Quorum Sensing Inhibition
Quorum sensing (QS) inhibitors are gaining attention as alternative antibacterial agents. Benzoxazole derivatives have been investigated for their QS inhibitory activity, which disrupts bacterial communication and biofilm formation. Such compounds may help combat antibiotic resistance .
Other Pharmacological Activities
Benzoxazole derivatives have also shown promise in various other areas, including anti-inflammatory, antimycobacterial, antihistamine, and melatonin receptor antagonism. Their diverse pharmacological profile makes them intriguing candidates for further research .
Propiedades
IUPAC Name |
N-[[1-(1,3-benzoxazol-2-yl)pyrrolidin-2-yl]methyl]pyridine-3-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O3S/c22-25(23,14-6-3-9-18-12-14)19-11-13-5-4-10-21(13)17-20-15-7-1-2-8-16(15)24-17/h1-3,6-9,12-13,19H,4-5,10-11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUDWMKMKVVWYMG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=NC3=CC=CC=C3O2)CNS(=O)(=O)C4=CN=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[(E)-2-Phenylethenyl]pyrrolidine;hydrochloride](/img/structure/B2372369.png)
![N-cyclohexyl-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetamide](/img/structure/B2372371.png)
![Methyl 5-oxa-2-azaspiro[3.4]oct-7-ene-7-carboxylate;hydrochloride](/img/structure/B2372372.png)
![2-{[2,2'-bithiophene]-5-yl}-2-hydroxy-S-[4-(1H-pyrazol-1-yl)phenyl]ethane-1-sulfonamido](/img/structure/B2372373.png)
![Methyl 3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2372375.png)


![tert-Butyl (3-(hydroxymethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazol-5-yl)carbamate](/img/structure/B2372379.png)
![[1-(2-Methoxyethyl)pyrrolidin-2-yl]methanamine](/img/structure/B2372381.png)

![[1-(2-chloro-6-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B2372383.png)